2-bromo-3-fluoro-5-methoxybenzoic acid
Description
2-Bromo-3-fluoro-5-methoxybenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.04 g/mol . Its structure features a bromine atom at position 2, a fluorine atom at position 3, and a methoxy group at position 5 on the aromatic ring, with a carboxylic acid functional group at position 1. The SMILES notation is COC1=CC(=C(C(=C1)F)Br)C(=O)O, and the InChIKey is JRSLWCPGXFCHPK-UHFFFAOYSA-N .
Properties
CAS No. |
1785082-83-8 |
|---|---|
Molecular Formula |
C8H6BrFO3 |
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2-bromo-3-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrFO3/c1-13-4-2-5(8(11)12)7(9)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
JRSLWCPGXFCHPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
2-Bromo-3-fluoro-5-methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-bromo-3-fluoro-5-methoxybenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-bromo-3-fluoro-5-methoxybenzoic acid with four structurally related benzoic acid derivatives:
Key Observations :
- Electron-withdrawing vs. donating groups : The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, enhancing the acidity of its carboxylic acid group compared to the methoxy-substituted target compound .
- Heterocyclic systems: 6-Bromo-4-chloro-8-methylquinoline differs fundamentally as a quinoline derivative, offering a nitrogen-containing aromatic system that may influence biological activity .
Biological Activity
2-bromo-3-fluoro-5-methoxybenzoic acid is a benzoic acid derivative characterized by the presence of bromine, fluorine, and methoxy groups. Its molecular formula is , with a molecular weight of approximately 259.034 g/mol. The compound appears as a white crystalline powder, melting at 189-191°C and boiling at 422.9°C at 760 mmHg. It is soluble in organic solvents such as acetone and chloroform but insoluble in water.
Anti-inflammatory Effects
Research indicates that 2-bromo-3-fluoro-5-methoxybenzoic acid exhibits anti-inflammatory properties . This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits. The specific mechanisms through which this compound exerts its anti-inflammatory effects are still under investigation, necessitating further studies to elucidate its action at the molecular level.
Antibacterial Activity
The compound has demonstrated antibacterial activity against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through mechanisms that disrupt cellular processes, although detailed pathways have not been fully characterized. This property positions it as a potential candidate for developing new antibacterial agents, especially in an era of rising antibiotic resistance.
Antitumor Potential
In vitro studies have shown that 2-bromo-3-fluoro-5-methoxybenzoic acid may possess antitumor activity , particularly against certain cancer cell lines. The exact mechanisms remain to be defined, but the compound's ability to induce apoptosis or inhibit cell proliferation is being explored as a potential therapeutic strategy in oncology.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antibacterial | Inhibits growth of various bacterial strains | |
| Antitumor | Induces apoptosis in cancer cell lines |
Synthesis and Characterization Studies
The synthesis of 2-bromo-3-fluoro-5-methoxybenzoic acid can be achieved through various methodologies, including the reaction of 2,3-dibromo-5-fluorotoluene with sodium methoxide. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the compound.
Toxicity and Safety Assessments
Limited data is available regarding the toxicity and safety profile of 2-bromo-3-fluoro-5-methoxybenzoic acid. Animal studies suggest that low doses do not produce significant adverse effects; however, comprehensive toxicity studies are necessary to establish safety for potential therapeutic use.
Future Directions for Research
- Mechanistic Studies : Further research should focus on elucidating the specific biological mechanisms underlying the anti-inflammatory, antibacterial, and antitumor activities.
- Toxicity Evaluations : Comprehensive toxicity assessments are needed to determine safe dosage levels for human applications.
- Formulation Development : Investigating formulations that enhance the solubility of this compound could improve its bioavailability and therapeutic efficacy.
- Exploration of Derivatives : The synthesis of derivatives could yield compounds with enhanced biological activities or improved pharmacokinetic profiles.
- Applications in Medicinal Chemistry : The potential use of this compound as a lead structure for drug development targeting inflammation and cancer should be explored further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
